Cumil-pegaclona

Descripción general

Descripción

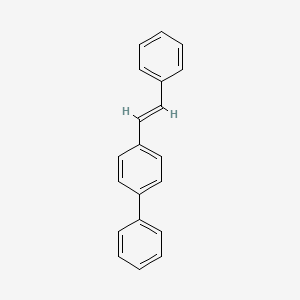

Cumyl-pegaclone, also known as SGT-151, is a gamma-carboline based synthetic cannabinoid . It has been sold as a designer drug . The gamma-carboline core structure seen in Cumyl-pegaclone had not previously been encountered in a designer cannabinoid .

Synthesis Analysis

Cumyl-pegaclone and its analogs were synthesized and characterized by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-quadrupole time-of-flight-MS (LC-QTOF-MS) .Molecular Structure Analysis

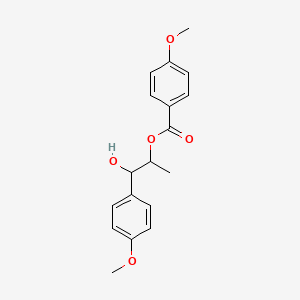

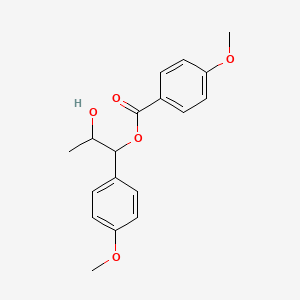

Cumyl-pegaclone has a molecular formula of C25H28N2O . Its average mass is 372.503 Da and its monoisotopic mass is 372.220154 Da .Physical And Chemical Properties Analysis

Cumyl-pegaclone has a molecular formula of C25H28N2O . Its average mass is 372.503 Da and its monoisotopic mass is 372.220154 Da .Aplicaciones Científicas De Investigación

Toxicología Forense

Cumil-PEGACLONA es un cannabinoide sintético que se ha detectado en casos forenses . Ha estado involucrado en varios casos de muerte, lo que lo convierte en una sustancia de interés significativo en la toxicología forense . El estudio de sus efectos y presencia en muestras post mortem puede proporcionar información valiosa para las investigaciones forenses .

Investigación Cardíaca

Se ha llevado a cabo investigación para comprender los efectos cardíacos de 5F-Cumil-PEGACLONA . Utilizando modelos animales, los estudios han tenido como objetivo descubrir posibles efectos adversos cardiovasculares de este cannabinoide sintético . Los hallazgos sugieren que 5F-Cumil-PEGACLONA puede causar efectos adversos cardíacos graves como arritmias o infartos de miocardio .

Análisis del Mercado de Drogas

Se ha encontrado que this compound domina el mercado alemán de cannabinoides sintéticos . Comprender su prevalencia puede brindar información sobre las tendencias de las drogas e informar las respuestas de salud pública .

Medicina Legal

Las implicaciones legales del uso de this compound también son objeto de investigación . Como cannabinoide sintético, está sujeto a escrutinio legal y su detección puede tener consecuencias legales .

Química Analítica

This compound sirve como estándar de referencia analítica . Se utiliza en la calibración de instrumentos y en el desarrollo de nuevos métodos analíticos .

Estudio de Nuevas Sustancias Psicoactivas (NPS)

This compound es parte de una clase de drogas de diseño conocidas como cannabinoides sintéticos . Su estudio contribuye a la comprensión más amplia de las NPS, sus efectos y sus riesgos .

Mecanismo De Acción

Target of Action

Cumyl-Pegaclone is a synthetic cannabinoid receptor agonist . It primarily targets the human cannabinoid receptor 1 (hCB1) . The hCB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

Cumyl-Pegaclone acts as a potent full agonist at the CB1 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Cumyl-Pegaclone binds to the CB1 receptors and activates them, triggering a response.

Result of Action

The effects of Cumyl-Pegaclone are similar to those of other synthetic cannabinoids. User reports describe effects such as euphoria, dissociation, red eyes, dry mouth, and appetite stimulation . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Cumyl-pegaclone is a potent full agonist at CB1 receptors . The gamma-carboline core structure seen in Cumyl-pegaclone is similar in structure to other gamma-carboline cannabinoids .

Cellular Effects

User reports describe effects such as euphoria, dissociation, red eyes, dry mouth, and appetite stimulation . In addition, a study on its fluorinated analog, 5F-Cumyl-PEGACLONE, suggested possible cardiovascular adverse effects .

Molecular Mechanism

Cumyl-pegaclone’s mechanism of action is similar to that of other synthetic cannabinoids. It acts as a potent full agonist at CB1 receptors

Temporal Effects in Laboratory Settings

A study on 5F-Cumyl-PEGACLONE, a related compound, suggested that it can cause severe cardiac adverse effects like arrhythmias or myocardial infarctions .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Cumyl-pegaclone in animal models. A study on 5F-Cumyl-PEGACLONE using an animal model suggested possible cardiovascular adverse effects .

Metabolic Pathways

The metabolic pathways of Cumyl-pegaclone involve primarily reactions at the gamma-carboline core and the pentyl moiety . Three monohydroxylated metabolites were identified as reliable urinary markers for proof of consumption .

Propiedades

IUPAC Name |

5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O/c1-4-5-11-17-26-21-15-10-9-14-20(21)23-22(26)16-18-27(24(23)28)25(2,3)19-12-7-6-8-13-19/h6-10,12-16,18H,4-5,11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHWTKXMUJLSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(C3=CC=CC=C31)C(=O)N(C=C2)C(C)(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601138656 | |

| Record name | Cumyl-pegaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160555-55-3 | |

| Record name | 1H-Pyrido[4,3-b]indol-1-one, 2,5-dihydro-2-(1-methyl-1-phenylethyl)-5-pentyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2160555-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SGT-151 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cumyl-pegaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SGT-151 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUT2RV7EIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,3,4,5,6-Pentafluorophenyl)diazenyl]-1H-indol-2-ol](/img/structure/B1654170.png)

![Phosphonic acid, [phenyl(phenylamino)methyl]-, bis(1-methylethyl) ester](/img/structure/B1654171.png)

![Ethyl (9Z,19E,21E)-13-acetyloxy-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,28-octamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaene-27-carboxylate](/img/structure/B1654172.png)

![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanamine](/img/structure/B1654180.png)